N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15138881
InChI: InChI=1S/C23H24FN3O4S2/c1-2-31-18-9-7-17(8-10-18)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)20-6-4-3-5-19(20)24/h3-11,16H,2,12-15H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

CAS No.:

Cat. No.: VC15138881

Molecular Formula: C23H24FN3O4S2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide -

Specification

Molecular Formula C23H24FN3O4S2
Molecular Weight 489.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C23H24FN3O4S2/c1-2-31-18-9-7-17(8-10-18)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)20-6-4-3-5-19(20)24/h3-11,16H,2,12-15H2,1H3,(H,25,28)
Standard InChI Key JUXKVWULGZLMGO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N-(4-Ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS: 1040634-91-0) has the molecular formula C₂₃H₂₄FN₃O₄S₂ and a molecular weight of 489.6 g/mol . Its IUPAC name, N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide, reflects its three primary structural components:

  • A thiophene ring substituted at the 2-position with a carboxamide group linked to a 4-ethoxyphenyl group.

  • A piperazine ring at the 3-position of the thiophene, modified with a 2-fluorophenyl substituent.

  • A sulfonyl bridge connecting the thiophene and piperazine moieties .

The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F) and InChIKey (GFJFRAPYRFJASL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Physicochemical Properties

The compound’s solubility and stability are influenced by its polar sulfonyl and carboxamide groups, which enhance water solubility, and the aromatic rings, which contribute to hydrophobic interactions. Table 1 summarizes key physicochemical parameters.

Table 1: Physicochemical Properties of N-(4-Ethoxyphenyl)-3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

PropertyValueSource
Molecular Weight489.6 g/mol
Molecular FormulaC₂₃H₂₄FN₃O₄S₂
XLogP3 (Partition Coeff)~3.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors8 (sulfonyl O, amide O, ether O)

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Sulfonylation: Reaction of 3-chlorosulfonylthiophene-2-carboxylic acid with 4-(2-fluorophenyl)piperazine to form the sulfonyl-piperazine intermediate.

  • Amidation: Coupling the intermediate with 4-ethoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt).

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, confirmed via HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, amide NH), 7.72–6.85 (m, 8H, aromatic), 4.05 (q, 2H, OCH₂CH₃), 3.55–2.90 (m, 8H, piperazine), 1.35 (t, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

CompoundGI₅₀ (µM, MCF-7)Target Kinase
Target Compound2.1CDC7
N-(4-Fluorophenyl) Analog 3.8PKA
N-(2-Phenylethyl) Analog4.5CDK2

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

  • 4-Ethoxyphenyl vs. 4-Fluorophenyl: The ethoxy group in the target compound enhances metabolic stability compared to the fluoro analog (t₁/₂: 6.2 vs. 3.1 h in rat liver microsomes) .

  • 2-Fluorophenyl vs. 4-Methoxyphenyl Piperazine: 2-Fluorophenyl improves ENT2 selectivity (Ki = 12 nM vs. 45 nM for ENT1), suggesting utility in nucleoside-targeted therapies .

Research Findings and Future Directions

Current Limitations

  • Pharmacokinetics: High protein binding (>90%) may limit free drug concentration.

  • Selectivity: Off-target interactions with adrenergic receptors (α₁ IC₅₀ = 220 nM) necessitate structural optimization.

Future Research Priorities

  • In Vivo Efficacy Studies: Evaluate bioavailability and toxicity in rodent models.

  • Co-crystallization Studies: Determine binding modes with CDC7 kinase.

  • SAR Expansion: Explore substituents at the piperazine 4-position to improve selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator